5-(Bromomethyl)-1,3-dioxane
Overview
Description
5-(Bromomethyl)-1,3-dioxane: is an organic compound that features a bromomethyl group attached to a 1,3-dioxane ring. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. The presence of the bromomethyl group makes it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-1,3-dioxane typically involves the bromomethylation of 1,3-dioxane. One common method is the reaction of 1,3-dioxane with paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH). This reaction proceeds under mild conditions and yields the desired bromomethylated product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the continuous addition of paraformaldehyde and hydrobromic acid to a reactor containing 1,3-dioxane and acetic acid. The reaction mixture is maintained at a controlled temperature to ensure optimal yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 5-(Bromomethyl)-1,3-dioxane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted dioxane.
Scientific Research Applications
Chemistry: 5-(Bromomethyl)-1,3-dioxane is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable for constructing complex molecular architectures.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block for drug molecules
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity with nucleophiles makes it suitable for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-1,3-dioxane primarily involves its reactivity as an electrophile. The bromomethyl group is highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. This reactivity is exploited in synthetic chemistry to introduce different functional groups into molecules.
Comparison with Similar Compounds
5-(Chloromethyl)-1,3-dioxane: Similar in structure but with a chloromethyl group instead of a bromomethyl group. It is less reactive due to the lower electrophilicity of the chlorine atom.
5-(Iodomethyl)-1,3-dioxane: Contains an iodomethyl group, which is more reactive than the bromomethyl group due to the higher electrophilicity of iodine.
5-(Hydroxymethyl)-1,3-dioxane: Features a hydroxymethyl group, which is less reactive but can undergo oxidation to form aldehydes or carboxylic acids.
Uniqueness: 5-(Bromomethyl)-1,3-dioxane is unique due to the balance of reactivity and stability provided by the bromomethyl group. It is more reactive than its chlorinated counterpart but more stable than its iodinated counterpart, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
5-(bromomethyl)-1,3-dioxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c6-1-5-2-7-4-8-3-5/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJCGBADHDOYBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COCO1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60568696 | |
Record name | 5-(Bromomethyl)-1,3-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60568696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61728-99-2 | |
Record name | 5-(Bromomethyl)-1,3-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60568696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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